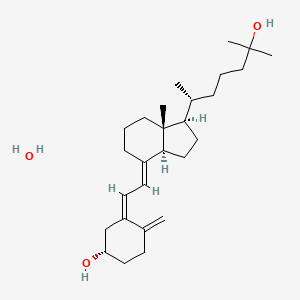

9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, monohydrate,(3b,5Z,7E)-

Description

Properties

Key on ui mechanism of action |

Calcidiol is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3. Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein. |

|---|---|

CAS No. |

63283-36-3 |

Molecular Formula |

C27H46O3 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(3Z)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate |

InChI |

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-; |

InChI Key |

WRLFSJXJGJBFJQ-SLEFODBBSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O |

Appearance |

Solid powder |

physical_description |

Solid |

Pictograms |

Acute Toxic; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Insoluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

25 Hydroxycholecalciferol 25 Hydroxycholecalciferol Monohydrate 25 Hydroxyvitamin D 3 25 Hydroxyvitamin D3 25-Hydroxycholecalciferol 25-Hydroxycholecalciferol Monohydrate 25-Hydroxyvitamin D 3 25-Hydroxyvitamin D3 Anhydrous, Calcifediol Calcidiol Calcifediol Calcifediol Anhydrous Calcifediol, (3 alpha,5Z,7E)-Isomer Calcifediol, (3 beta,5E,7E)-Isomer Calderol Dedrogyl Hidroferol Monohydrate, 25-Hydroxycholecalciferol |

Origin of Product |

United States |

Pharmacological Characteristics of Calcifediol Monohydrate

Pharmacokinetics

The pharmacokinetic profile of calcifediol (B1668214) monohydrate presents distinct advantages, particularly in its absorption, distribution, and metabolism.

Intestinal Absorption Mechanisms

The intestinal absorption of calcifediol is a key differentiator from its precursor, cholecalciferol. nih.gov Unlike cholecalciferol, which relies on a more complex lymphatic pathway for absorption, calcifediol is absorbed through the portal vein circulation. nih.govmdpi.com This more direct route contributes to its higher bioavailability. nih.gov

Research indicates that calcifediol has a high and efficient rate of intestinal absorption. Studies have shown that the intestinal absorption of calcifediol is approximately 93% in healthy individuals. mdpi.comnih.gov This is significantly higher than the absorption of cholecalciferol, which is estimated to be around 79% in healthy individuals. mdpi.comnih.gov Some studies even suggest that the absorption rate of calcifediol is close to 100%. oup.comresearchgate.net This efficient absorption contributes to a more predictable and linear dose-response relationship compared to cholecalciferol. nih.govflynnforum.comuandes.cl

A significant advantage of calcifediol lies in its absorption in individuals with fat malabsorption conditions. The absorption of cholecalciferol is dependent on the presence of bile acids and the formation of micelles, making it less efficient in patients with conditions like celiac disease, pancreatic insufficiency, or biliary cirrhosis. nih.govresearchgate.net In contrast, the absorption of calcifediol is not as reliant on these factors, allowing it to be relatively preserved in patients with fat malabsorption. nih.govflynnforum.comresearchgate.net This makes calcifediol a more suitable option for individuals with such conditions. researchgate.netnih.gov

Systemic Distribution and Transport

Once absorbed, calcifediol circulates in the bloodstream and is distributed throughout the body.

In the bloodstream, calcifediol is strongly bound to the vitamin D-binding protein (DBP), also known as gc-globulin. wikipedia.orgvitamind-journal.it This protein is the primary carrier for vitamin D and its metabolites in the circulation. mdpi.comnih.govnih.gov Calcifediol has a high affinity for DBP, which is a key factor in its transport to various tissues. nih.govvitamind-journal.it The binding to DBP also influences its half-life in the circulation. mdpi.com

Calcifediol is stored in various tissues, with adipose tissue and muscle being significant storage sites. vitamind-journal.ithpra.ie However, due to its more hydrophilic (water-soluble) nature compared to the highly lipophilic (fat-soluble) cholecalciferol, calcifediol is less prone to sequestration in adipose tissue. mdpi.comnih.govnih.govuandes.cl This characteristic may make it more readily available for metabolic processes, especially in individuals with obesity. mdpi.com Studies in rats have shown the presence of calcifediol or its metabolites in a wide range of tissues, including muscle, kidney, testis, brain, lung, cardiac muscle, liver, cartilage, and intestinal extracts. fda.govphysiology.org

Data Tables

Table 1: Comparison of Intestinal Absorption

| Compound | Absorption Efficiency (Healthy Individuals) | Dependence on Bile Acids |

| Calcifediol | ~93% mdpi.comnih.gov | Low nih.govresearchgate.net |

| Cholecalciferol | ~79% mdpi.comnih.gov | High nih.govresearchgate.net |

Table 2: Pharmacokinetic Properties

| Property | Calcifediol Monohydrate |

| Primary Absorption Route | Portal Vein nih.govmdpi.com |

| Binding Protein | Vitamin D-Binding Protein (DBP) wikipedia.orgvitamind-journal.it |

| Primary Storage Tissues | Adipose Tissue, Muscle vitamind-journal.ithpra.ie |

| Adipose Tissue Sequestration | Lower than Cholecalciferol mdpi.comnih.govnih.govuandes.cl |

Metabolic Pathways and Biotransformation

The metabolic journey of calcifediol monohydrate involves two primary pathways: its conversion to the active hormone, calcitriol (B1668218), and its catabolism into inactive metabolites. These processes are tightly regulated to maintain calcium and phosphate (B84403) homeostasis.

Conversion to Calcitriol (1,25-Dihydroxyvitamin D3)

The activation of calcifediol into its most potent form, calcitriol (1,25-dihydroxyvitamin D3), is a critical step in vitamin D metabolism. nih.govnih.govdrugbank.com This conversion is essential for most of the physiological functions attributed to vitamin D.

The enzyme responsible for the conversion of calcifediol to calcitriol is the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D-1α-hydroxylase, also known as CYP27B1. wikipedia.orgformosalab.comncats.ionih.gov This enzyme catalyzes the hydroxylation of calcifediol at the 1-alpha position in the proximal tubules of the kidney. wikipedia.orgmdpi.com The activity of CYP27B1 is a key regulatory point in the vitamin D endocrine system. mdpi.com

The expression and activity of CYP27B1 are primarily regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and calcitriol itself. wikipedia.orgmdpi.com Low serum calcium levels stimulate the secretion of PTH, which in turn upregulates the activity of CYP27B1, leading to increased production of calcitriol. mdpi.comnih.gov Conversely, high levels of calcitriol and FGF23 inhibit CYP27B1 activity, creating a negative feedback loop. wikipedia.orgmdpi.com

While the kidney is the principal site for the production of circulating calcitriol, the expression of CYP27B1 and subsequent 1α-hydroxylation of calcifediol occur in various other tissues. wikipedia.orgnih.govoup.comnih.gov This extrarenal production of calcitriol is thought to have autocrine or paracrine functions, acting locally within the tissues where it is synthesized. nih.govoup.com

Key Sites of 1α-Hydroxylation:

| Tissue | Cellular Location/Function | Reference |

| Kidney | Proximal tubule epithelial cells; primary source of circulating calcitriol. | wikipedia.orgformosalab.comncats.iomdpi.com |

| Parathyroid Gland | Involved in the local regulation of parathyroid hormone synthesis. | wikipedia.orgrayaldee.com |

| Immune Cells | Macrophages and dendritic cells; plays a role in modulating immune responses. | wikipedia.orgnih.gov |

| Skin | Keratinocytes; contributes to local skin cell proliferation and differentiation. | nih.govoup.comnih.gov |

| Placenta | Decidual and trophoblastic cells; important during pregnancy. | nih.govoup.comnih.gov |

| Colon | Epithelial cells and parasympathetic ganglia. | oup.comnih.gov |

| Pancreas | Islet cells. | oup.comnih.gov |

| Brain | Cerebellum and cerebral cortex. | oup.comnih.gov |

| Adrenal Medulla | - | oup.comnih.gov |

The discovery of extrarenal 1α-hydroxylase activity has broadened the understanding of vitamin D's role beyond calcium metabolism, suggesting its involvement in immune function and cell differentiation in various tissues. nih.govoup.com

Catabolism to Inactive Metabolites

To prevent the adverse effects of excessive vitamin D activity, both calcifediol and calcitriol are catabolized into inactive forms. This process is crucial for maintaining tight control over calcium and phosphate levels.

A primary step in the catabolic pathway is the conversion of calcifediol to 24,25-dihydroxyvitamin D3 (24,25(OH)2D3). wikipedia.orgwikipedia.org This metabolite is generally considered to be biologically inactive, although some research suggests it may have some physiological roles. wikipedia.orgwikipedia.org The formation of 24,25(OH)2D3 effectively reduces the amount of calcifediol available for conversion to the active hormone, calcitriol. researchgate.net

The enzyme responsible for the 24-hydroxylation of calcifediol is another mitochondrial cytochrome P450 enzyme called 24-hydroxylase, or CYP24A1. wikipedia.orgresearchgate.netwikipedia.org CYP24A1 is expressed in many of the same tissues that are targets for vitamin D action, including the kidneys. wikipedia.org

The expression of CYP24A1 is induced by high levels of calcitriol, creating a feedback mechanism that promotes the inactivation of both calcifediol and calcitriol itself. wikipedia.orgmdpi.com This enzyme can further metabolize 24,25(OH)2D3 and calcitriol into other products, such as calcitroic acid, which are then excreted. wikipedia.orgplos.org The coordinated regulation of CYP27B1 and CYP24A1 ensures a balanced production and degradation of active vitamin D, which is essential for maintaining mineral homeostasis. researchgate.net

Hepatic Catabolism to Water-Soluble Forms (e.g., Glucuronide Conjugates)

Calcifediol, also known as 25-hydroxyvitamin D3 (25(OH)D3), undergoes further metabolism in the liver as part of its catabolic and excretory pathway. A key process in this pathway is the conversion into water-soluble conjugates, which facilitates their elimination from the body. One of the primary forms of these water-soluble metabolites is 25-hydroxyvitamin D3-3β-glucuronic acid (25OHD-Gluc). nih.govphysiology.org

This glucuronide conjugate is produced in the liver by the action of the enzyme UDP-glucuronosyltransferase 1A4. nih.gov Glucuronidation is a common biochemical process where a glucuronic acid molecule is attached to a substrate, in this case, calcifediol. This conjugation significantly increases the water solubility of the compound, which is a critical step for its excretion.

Once formed, 25OHD-Gluc is found in both blood plasma and bile. nih.gov Its presence in bile indicates its transport into the gastrointestinal tract for elimination. nih.govphysiology.org In the intestinal lumen, bacterial glucuronidases can cleave the glucuronic acid from 25OHD-Gluc, releasing the free calcifediol. nih.govphysiology.org This process suggests a potential for enterohepatic recirculation and local activity within the colon. nih.gov

Beyond glucuronidation, calcifediol is also a substrate for the enzyme 24-hydroxylase (CYP24A1). This enzyme is involved in a catabolic cascade that ultimately leads to the formation of calcitroic acid, another water-soluble metabolite destined for excretion. drugbank.com

Elimination Half-Life and Clearance Profile

The elimination half-life of calcifediol is notably shorter than that of its precursor, cholecalciferol (vitamin D3). Research indicates that the elimination half-life of calcifediol is approximately 10 to 22 days. nih.govuva.es This is in contrast to the much longer half-life of vitamin D3, which is around two months. nih.gov The shorter half-life of calcifediol allows for a more rapid response to dose adjustments. nih.gov

Pharmacokinetic studies have provided specific values for its clearance. In healthy individuals, the mean clearance (CL) of calcifediol has been reported to be between 0.027 and 0.028 L/h. tandfonline.com The apparent volume of distribution (Vd) for calcifediol is approximately 8.8 to 9.7 liters. tandfonline.com

The more hydrophilic nature of calcifediol compared to the highly lipophilic vitamin D3 contributes to these pharmacokinetic differences. nih.govuandes.cl This property makes calcifediol less prone to sequestration in adipose tissue, leading to a more direct relationship between administration and circulating levels, and a faster elimination upon discontinuation of supplementation. nih.gov

Table 1: Pharmacokinetic Parameters of Calcifediol

Parameter Value Reference Elimination Half-Life ~10-22 days [1, 17] Mean Clearance (CL) 0.027–0.028 L/h mdpi.com Apparent Volume of Distribution (Vd) 8.8–9.7 L mdpi.com

Dose-Response Linearity and Predictability

A distinguishing pharmacological characteristic of calcifediol is its linear and predictable dose-response relationship. nih.govuandes.clmdpi.com This means that changes in circulating levels of 25(OH)D are directly proportional to the administered dose of calcifediol, irrespective of the individual's baseline vitamin D status. nih.govmdpi.com

This linearity is a significant advantage, as the response to vitamin D3 supplementation can be less predictable. nih.gov With vitamin D3, the increase in serum 25(OH)D levels is often smaller in individuals who already have higher baseline concentrations. nih.gov The more predictable response of calcifediol is partly due to it bypassing the initial hepatic 25-hydroxylation step, a process that can be influenced by various factors. nih.govuandes.cl

Studies comparing calcifediol to cholecalciferol have consistently shown that on a weight basis, calcifediol is more potent in raising serum 25(OH)D concentrations. nih.gov Its potency is estimated to be three to six times greater than that of vitamin D3. nih.gov This enhanced potency and linear dose-response make calcifediol a more reliable agent in clinical settings where a rapid and predictable increase in 25(OH)D levels is required. mdpi.commdpi.com For instance, daily administration of extended-release calcifediol has been shown to produce a dose-proportional increase in mean serum 25-hydroxyvitamin D levels. tandfonline.com

Pharmacodynamics

The pharmacodynamic effects of calcifediol are primarily mediated through its conversion to the hormonally active form, calcitriol (1,25-dihydroxyvitamin D3). drugbank.com Calcifediol itself serves as the main circulating precursor for calcitriol synthesis. mdpi.com

Mechanism of Action through Calcitriol (1,25-Dihydroxyvitamin D3)

Calcitriol is the principal steroid hormone that governs calcium and phosphate homeostasis, among other physiological functions. karger.comdroracle.ai Its actions are initiated by binding to a specific intracellular receptor.

Intracellular Vitamin D Receptor (VDR) Binding

The biological actions of calcitriol are mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. drugbank.comkarger.comdroracle.ai The VDR is present in a wide variety of cell types throughout the body, which accounts for the extensive range of vitamin D's physiological effects. karger.com

Calcitriol binds to the VDR with high affinity. nih.gov This binding event is the critical first step in initiating the downstream genomic signaling cascade. Upon binding its ligand, the VDR undergoes a conformational change that facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). karger.comresearchgate.net This VDR-RXR heterodimeric complex is the functional unit that interacts with DNA. researchgate.net While calcifediol has a much lower affinity for the VDR compared to calcitriol, its significantly higher serum concentrations may allow for some direct binding and biological effects. nih.govvitamind-journal.it

Genomic Actions: Modulation of Gene Expression

The primary mechanism of action for the VDR-RXR complex is the regulation of gene transcription. karger.comdroracle.ai This is often referred to as the genomic action of vitamin D. The calcitriol-bound VDR-RXR heterodimer translocates to the cell nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs). researchgate.netmdpi.com

VDREs are located in the promoter or regulatory regions of target genes. karger.complos.org The binding of the VDR-RXR complex to a VDRE can either activate or repress the transcription of that gene. drugbank.comresearchgate.net This modulation is achieved through the recruitment of a complex of other proteins known as co-activators or co-repressors. researchgate.netmdpi.com

Gene Activation: When the VDR-RXR complex recruits co-activator proteins, it enhances the assembly of the transcriptional machinery, leading to increased expression of the target gene.

Gene Repression: Conversely, the recruitment of co-repressor proteins can inhibit gene transcription.

Through this genomic mechanism, calcitriol regulates the expression of a multitude of genes involved in various biological processes. plos.org This includes genes critical for calcium and phosphate transport in the intestine, bone mineralization, and renal calcium reabsorption. droracle.aimdpi.com For example, calcitriol is known to induce the expression of genes encoding for calcium-binding proteins, which are essential for intestinal calcium absorption. droracle.ai Furthermore, calcitriol has been shown to regulate the expression of hundreds of protein-coding and non-coding RNAs, impacting processes such as cell proliferation, differentiation, and migration. plos.org

Compound Name Index

Regulation of Calcium and Phosphate Transport

A primary function of the vitamin D endocrine system is the maintenance of calcium and phosphate balance, which is crucial for numerous physiological processes, including bone mineralization and neuromuscular function. drugbank.comnih.gov Calcifediol contributes to this regulation primarily after its conversion to calcitriol in the kidneys. drugbank.commdpi.com This active hormone then targets the intestines, kidneys, and bones. mdpi.comnih.gov

Calcitriol significantly enhances the absorption of dietary calcium and phosphate from the intestine. drugbank.compatsnap.com It binds to the vitamin D receptor (VDR) within intestinal epithelial cells, initiating a cascade of genomic events. patsnap.com This VDR activation leads to the increased expression of several key proteins involved in mineral transport:

Calcium Transport: The expression of the transient receptor potential vanilloid 6 (TRPV6) channel on the apical membrane of enterocytes is upregulated, facilitating calcium influx into the cell. openrheumatologyjournal.com Inside the cell, the calcium-binding protein, calbindin, shuttles calcium across the cytoplasm to the basolateral membrane. mdpi.com Finally, the plasma membrane Ca2+-ATPase (PMCA) actively pumps calcium out of the cell and into the bloodstream. mdpi.com

Phosphate Transport: Calcitriol stimulates the expression of the sodium-phosphate cotransporter (NaPi-IIb), which mediates the active transport of phosphate from the intestinal lumen into the enterocytes. researchgate.net

This coordinated upregulation of transport proteins ensures efficient absorption of essential minerals from the diet. patsnap.com

In the kidneys, calcitriol acts to conserve calcium and phosphate by promoting their reabsorption from the glomerular filtrate. drugbank.commdpi.com

Calcium Reabsorption: In the distal renal tubules, calcitriol increases the reabsorption of calcium. nih.govopenrheumatologyjournal.com It achieves this by stimulating the expression of the apical calcium channel TRPV5 and the intracellular calcium-binding protein calbindin-D28k. openrheumatologyjournal.com

Phosphate Reabsorption: The regulation of renal phosphate reabsorption is more complex. While calcitriol can increase the expression of renal sodium-phosphate cotransporters, this effect is often modulated by other hormones, particularly Fibroblast Growth Factor 23 (FGF23). mdpi.comderangedphysiology.com High levels of FGF23 promote phosphate excretion by decreasing the expression of these transporters. nih.govderangedphysiology.com

Calcitriol plays a crucial role in bone remodeling by influencing the activity of bone cells to mobilize calcium and phosphate stores. drugbank.comnih.gov It indirectly stimulates osteoclasts, the cells responsible for bone resorption. mdpi.com Calcitriol binds to VDRs in osteoblasts (bone-forming cells), which in turn increases the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). mdpi.comnih.govopenrheumatologyjournal.com RANKL then binds to its receptor, RANK, on osteoclast precursors, promoting their differentiation and activation. mdpi.comopenrheumatologyjournal.com These activated osteoclasts break down bone matrix, releasing calcium and phosphate into the circulation, a process vital for maintaining serum mineral concentrations when dietary intake is insufficient. nih.govpatsnap.com

Inhibition of Parathyroid Hormone (PTH) Secretion

Calcifediol, through its conversion to calcitriol, is a key negative regulator of parathyroid hormone (PTH) secretion. patsnap.comencyclopedia.pub The parathyroid glands sense low serum calcium levels and respond by secreting PTH. mdpi.com PTH, in turn, stimulates the kidneys to produce calcitriol from calcifediol. mdpi.commdpi.com The resulting rise in calcitriol levels, along with the increase in serum calcium from its actions on the intestine and bone, provides a negative feedback signal to the parathyroid glands. patsnap.comencyclopedia.pub Calcitriol directly suppresses the transcription of the PTH gene by binding to the VDR within parathyroid cells, thus inhibiting PTH synthesis and secretion. nih.govfrontiersin.orgresearchgate.net This feedback loop is essential for maintaining calcium homeostasis. patsnap.com Research using thyroparathyroid explants from mice has directly demonstrated that the suppressive action of calcifediol on PTH gene expression is dependent on the presence of the VDR. nih.gov

Direct Actions of Calcifediol

While many of calcifediol's effects are mediated by calcitriol, it is not merely an inactive precursor. Calcifediol itself can exert direct biological effects.

Calcifediol can directly bind to the Vitamin D Receptor and act as a transcriptional regulator. researchgate.netnih.gov However, its affinity for the VDR is significantly lower than that of calcitriol. vitamind-journal.itmdpi.com

| Compound | Relative Affinity for VDR | Typical Circulating Concentration |

|---|---|---|

| Calcitriol (1,25(OH)₂D) | High (Approx. 100-1000x that of Calcifediol) | pg/mL range |

| Calcifediol (25(OH)D) | Low | ng/mL range |

Despite its lower binding affinity, the circulating concentrations of calcifediol are approximately 1,000 times higher than those of calcitriol. nih.govmdpi.comrevistanefrologia.com This substantial difference in concentration may allow calcifediol to occupy and activate the VDR to a physiologically relevant extent, thereby directly influencing the transcription of target genes. nih.govresearchgate.net Studies have confirmed that calcifediol can induce gene expression, and its suppressive effects on PTH are mediated through the VDR. nih.govnih.gov This direct genomic activity suggests that calcifediol is more than a prohormone and has intrinsic, albeit less potent, hormonal activity. researchgate.netnih.gov

Non-Genomic Responses and Membrane-Associated Receptors (mVDR, Pdia3)

Beyond the classical genomic pathway that involves the regulation of gene transcription, calcifediol can elicit rapid biological responses that are too swift to be explained by changes at the genomic level. frontiersin.org These non-transcriptional effects occur within seconds to minutes and are not blocked by inhibitors of gene transcription or protein synthesis. bioscientifica.comescholarship.org This capacity for rapid action is mediated through the interaction of vitamin D metabolites, including calcifediol, with specific receptors located on the cell membrane. bioscientifica.comnih.gov Two of the best-characterized candidates for mediating these rapid responses are the membrane-associated Vitamin D Receptor (mVDR) and the Protein Disulfide Isomerase Family A Member 3 (Pdia3). bioscientifica.comescholarship.orgfrontiersin.org

Calcifediol, although with a lower affinity than calcitriol, has been shown to be an agonist ligand for the VDR, capable of initiating these non-genomic actions. nih.govpnas.org These rapid responses often involve the activation of various intracellular signaling cascades. For instance, studies have shown that calcifediol can induce a rapid and sustained increase in intracellular calcium (Ca²⁺) levels in human preosteoblastic cells, a hallmark of non-genomic vitamin D action. karger.comnih.gov This effect is similar to that observed with calcitriol and is a key component of processes like transcaltachia, the rapid stimulation of intestinal calcium transport. nih.gov

The primary mediators of these effects are:

Membrane-Associated Vitamin D Receptor (mVDR): This receptor is a membrane-bound isoform of the classical nuclear VDR. bioscientifica.commdpi.com Often found associated with caveolin-1 (B1176169) (CAV1) in specialized membrane microdomains called caveolae, the mVDR, upon binding with vitamin D metabolites, can activate a host of downstream signaling molecules. karger.comnih.govmdpi.com These include phospholipase A2 (PLA2), protein kinase C (PKC), and phosphatidylinositol-3 kinase (PI3K), which in turn generate second messengers that propagate the signal within the cell. frontiersin.orgnih.gov

Protein Disulfide Isomerase Family A Member 3 (Pdia3): Also known as 1,25D₃-MARRS (Membrane Associated, Rapid Response Steroid-binding protein), Pdia3 is another key protein implicated in the non-genomic actions of vitamin D. nih.govmhmedical.com Pdia3 is an endoplasmic reticulum protein that can also be located at the cell membrane and is involved in the rapid signaling responses to vitamin D metabolites. mhmedical.comnih.gov While some studies suggest Pdia3 is crucial for these pathways, others note that crystallographic studies have not confirmed a direct binding site for the active form of vitamin D, suggesting its role might be as a chaperone or part of a larger receptor complex. nih.govkarger.com Research has linked Pdia3 to the regulation of cellular proliferation, migration, and even mitochondrial bioenergetics in response to vitamin D. nih.govisciii.esiris-kidney.com

The interplay between these non-genomic and the classical genomic pathways is complex, with evidence suggesting that rapid signaling events can influence and modulate subsequent gene regulation. bioscientifica.com

| Receptor/Protein | Location | Function in Non-Genomic Signaling | Downstream Effects |

|---|---|---|---|

| mVDR (membrane-associated Vitamin D Receptor) | Cell Membrane (often in Caveolae) | Binds vitamin D metabolites, initiating rapid signaling. bioscientifica.commdpi.com | Activation of PKC, PI3K, PLA2; increased intracellular Ca²⁺. frontiersin.orgnih.gov |

| Pdia3 (Protein Disulfide Isomerase Family A Member 3) | Endoplasmic Reticulum, Cell Membrane, Nucleus, Mitochondria | Mediates rapid responses to vitamin D metabolites; also known as 1,25D₃-MARRS. nih.govmhmedical.comnih.gov | Influences cell proliferation, migration, and mitochondrial function. nih.govisciii.es |

Physiological and Pathophysiological Implications

Role in Mineral Homeostasis

The maintenance of stable blood concentrations of calcium and phosphate (B84403) is critical for numerous physiological processes, including neuromuscular function, cell signaling, and bone integrity. Calcifediol (B1668214), through its conversion to calcitriol (B1668218), plays a central role in the intricate regulation of these minerals. nbinno.compatsnap.com

Calcifediol monohydrate is integral to calcium homeostasis. While it has a lower affinity for the vitamin D receptor (VDR) compared to calcitriol, its abundance in circulation makes it a key player. nih.gov The active form, calcitriol, meticulously orchestrates calcium levels through its actions on the intestines, kidneys, and bones. mdpi.com

Intestinal Absorption: Calcitriol significantly enhances the absorption of dietary calcium in the small intestine. patsnap.comyoutube.com It achieves this by binding to the VDR in intestinal cells, which in turn modulates the expression of genes encoding for calcium-binding proteins and transporters. patsnap.com This increased expression facilitates the transport of calcium from the intestinal lumen into the bloodstream.

Renal Reabsorption: In the kidneys, calcitriol works in conjunction with parathyroid hormone (PTH) to promote the reabsorption of calcium in the distal tubules. mdpi.com This action helps to conserve calcium and prevent its excessive loss in urine. patsnap.com

Bone Mobilization: When serum calcium levels are low, calcitriol and PTH stimulate the release of calcium from the bone matrix into the bloodstream, a process known as bone resorption. patsnap.com This ensures a steady supply of calcium for vital cellular functions. patsnap.com

The interplay between calcitriol, PTH, and serum calcium levels forms a tightly regulated feedback loop to maintain calcium balance.

Similar to its role in calcium regulation, calcifediol, via its conversion to calcitriol, is also a key regulator of phosphate homeostasis. Phosphate is essential for bone mineralization, energy metabolism, and cell structure. The regulation of phosphate involves a complex interaction between calcitriol, PTH, and fibroblast growth factor 23 (FGF23). nih.gov

Intestinal Absorption: Calcitriol upregulates the expression of sodium-phosphate cotransporters in the small intestine, thereby increasing the absorption of dietary phosphate. youtube.com

Renal Regulation: The kidneys are the primary site for phosphate excretion. Calcitriol's effect on renal phosphate handling is more complex and is influenced by other hormones. In states of hyperphosphatemia, FGF23 is released from bone cells and acts on the kidneys to suppress phosphate reabsorption and the synthesis of calcitriol. nih.gov This intricate feedback mechanism helps to prevent abnormally high levels of phosphate in the blood.

The coordinated actions of calcitriol on the intestines and its interplay with PTH and FGF23 in the kidneys are crucial for maintaining phosphate balance.

Skeletal System Physiology

A healthy skeletal system is dependent on adequate levels of calcifediol to ensure proper mineralization and maintenance of bone mass. nih.gov Vitamin D deficiency, and consequently low levels of calcifediol, is a well-established cause of bone disorders. nih.govneu.edu

Bone mineralization is the process by which calcium and phosphate crystals are deposited onto the organic matrix of bone, providing it with strength and rigidity. Calcifediol contributes to this process primarily by ensuring an adequate supply of calcium and phosphate through its effects on intestinal absorption. youtube.comsciencexcel.com By maintaining sufficient concentrations of these minerals in the extracellular fluid, it facilitates their precipitation and incorporation into the bone matrix. youtube.com While calcitriol can also directly influence bone cells, its indirect role in providing the necessary building blocks for mineralization is paramount. youtube.com

Inadequate mineralization of growing bones in children leads to rickets, a condition characterized by bone deformities. mdpi.comresearchgate.net In adults, the equivalent condition is osteomalacia, which results in soft and weakened bones. nih.govneu.edu Both rickets and osteomalacia are classic manifestations of severe vitamin D deficiency, leading to insufficient levels of calcifediol and consequently impaired calcium and phosphate absorption. nih.govneu.edu Ensuring adequate calcifediol levels is therefore essential for the prevention of these debilitating bone diseases. mdpi.comresearchgate.net

Maintaining optimal bone mineral density (BMD) throughout life is crucial for preventing osteoporosis and reducing the risk of fractures. nih.gov Calcifediol plays a significant role in this process. By counteracting the effects of excess PTH, which can lead to increased bone resorption, vitamin D helps to preserve bone mass. nih.govmdpi.com Studies have shown a positive correlation between adequate vitamin D status and bone mineral density. oup.com Inadequate vitamin D levels can lead to a gradual decline in BMD as the body continuously draws calcium from the bones to maintain circulating concentrations. nih.gov

Interactive Data Table: Key Physiological Roles of Calcifediol Monohydrate

| Physiological Process | Target Organ/Tissue | Key Mediators | Primary Effect of Calcifediol (via Calcitriol) |

| Calcium Homeostasis | Intestines | Vitamin D Receptor (VDR), Calcium-binding proteins | ↑ Calcium Absorption |

| Kidneys | Parathyroid Hormone (PTH) | ↑ Calcium Reabsorption | |

| Bones | Parathyroid Hormone (PTH) | ↑ Calcium Mobilization (Resorption) | |

| Phosphate Homeostasis | Intestines | Sodium-Phosphate Cotransporters | ↑ Phosphate Absorption |

| Kidneys | Fibroblast Growth Factor 23 (FGF23), PTH | Modulates Phosphate Reabsorption | |

| Skeletal Health | Bones | Calcium, Phosphate | Facilitates Bone Mineralization |

| Bones | Osteoblasts, Osteoclasts | Maintains Bone Density |

Extra-Skeletal Functions and Research Areas

Beyond its well-established role in bone metabolism, calcifediol monohydrate and its active metabolite, calcitriol, are subjects of extensive research for their diverse physiological effects. The presence of the vitamin D receptor (VDR) in a wide array of tissues and cells throughout the body underscores the broad-reaching influence of the vitamin D endocrine system. medresearch.inahajournals.org This section explores the extra-skeletal functions of calcifediol, focusing on key research areas including the musculoskeletal, endocrine, immune, cardiovascular, renal, and respiratory systems.

Musculoskeletal System: Muscle Function and Strength

Optimal vitamin D status is recognized as crucial for muscle health, particularly in older adults who are at a higher risk for sarcopenia, a condition characterized by the loss of muscle mass and strength. nih.govmdpi.com Vitamin D supplementation has been investigated as a strategy to improve muscle function and mitigate the effects of sarcopenia. uic.edujwatch.org Calcifediol, in particular, has shown potential due to its efficiency in raising serum 25-hydroxyvitamin D [25(OH)D] levels. nih.govjwatch.org

Research findings from multiple studies indicate a positive effect of calcifediol on muscle parameters. A systematic review and meta-analysis of seven randomized controlled trials (RCTs) demonstrated that calcifediol supplementation significantly improved several measures of muscle strength. nih.govuic.eduersnet.org The analysis, which included data from thousands of participants, found significant improvements in handgrip strength and leg extension. nih.govmdpi.comuic.edu There was also evidence for an improvement in physical performance, specifically gait speed. nih.govuic.edu

Another prospective cohort study involving post-menopausal women found that six months of treatment with calcifediol led to a significant increase in appendicular muscle strength and physical performance. medicinenet.comnih.gov The study also noted a significant reduction in the percentage of recurrent fallers and the mean number of falls, highlighting the clinical relevance of improved muscle function. medicinenet.comnih.gov These findings suggest that calcifediol may be a valuable component in strategies aimed at preventing and treating sarcopenia. nih.govjwatch.org

Table 1: Effects of Calcifediol Supplementation on Muscle Strength and Physical Performance (Meta-Analysis Data)

| Parameter | Number of Participants | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-value | Finding |

|---|---|---|---|---|---|

| Handgrip Strength | 5446 | 0.532 | 0.305 to 0.758 | < 0.0001 | Significant Improvement |

| Leg Extension | 4318 | 0.641 | 0.346 to 0.935 | < 0.0001 | Significant Improvement |

| Gait Speed | 52 | 2.500 | 1.768 to 3.223 | < 0.0001 | Significant Improvement |

Data sourced from a meta-analysis of seven randomized controlled trials. nih.govuic.edu

Endocrine Regulation beyond PTH

The influence of the vitamin D endocrine system extends to other regulatory pathways beyond the well-known parathyroid hormone (PTH) axis. Research is exploring its role in modulating the Renin-Angiotensin-Aldosterone System (RAAS) and its impact on insulin (B600854) resistance and secretion.

The RAAS is a critical regulator of blood pressure and fluid balance, and its upregulation is implicated in the progression of chronic kidney and cardiovascular diseases. northwestern.edu The active form of vitamin D, calcitriol, can hinder the expression of angiotensin I and the local production of angiotensin II. nih.gov A prospective study in dogs with chronic kidney disease (CKD) investigated the effect of calcifediol supplementation on RAAS mediators. northwestern.edunih.gov The results showed that after three months of supplementation, there was a significant decrease in calculated angiotensin-converting enzyme (ACE) activity. nih.gov This suggests a potential modulatory role for calcifediol within the RAAS, which warrants further investigation in human studies.

Immune System Modulation and Immunoregulatory Roles

The vitamin D endocrine system is a potent modulator of both the innate and adaptive immune systems. nih.govnih.gov The presence of VDR in a majority of immune cells, including T-cells, B-cells, macrophages, and dendritic cells, allows for direct regulatory action. nih.govnih.gov Calcifediol, as the precursor to the active hormone calcitriol, is crucial for providing the substrate needed for immune cells to synthesize calcitriol locally for autocrine and paracrine signaling. progemaupdate.commdpi.com

The immunoregulatory effects of calcitriol are extensive:

Innate Immunity: It enhances the antimicrobial effects of macrophages and monocytes and can promote a more tolerogenic state in antigen-presenting cells like dendritic cells. nih.gov

Adaptive Immunity: Calcitriol significantly influences T-cell differentiation and function. It inhibits the proliferation of pro-inflammatory T helper 1 (Th1) and Th17 cells, thereby reducing the secretion of cytokines like IFN-γ and IL-17. nih.govmedicinesresources.nhs.ukresearchgate.net Concurrently, it promotes the development of regulatory T-cells (Tregs), which are critical for maintaining immune tolerance and preventing autoimmunity. nih.govclinconnect.io It also modulates B-lymphocyte homeostasis by suppressing their differentiation into antibody-secreting plasma cells. nih.govclinconnect.io

This broad range of immunomodulatory activities has led to research into the role of vitamin D status in autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus. nih.govnih.govfrontiersin.org Maintaining sufficient vitamin D levels is considered important for managing the excessive immune responses characteristic of these conditions. nih.gov

Table 2: Summary of Calcitriol's Immunoregulatory Effects

| Immune Cell Type | Primary Effect of Calcitriol | Key Cytokine Modulation |

|---|---|---|

| Dendritic Cells (DCs) | Inhibits maturation, promotes tolerogenic phenotype | Suppresses IL-12 production |

| T Helper 1 (Th1) Cells | Inhibits proliferation and function | Decreases IFN-γ, IL-2, TNF-α |

| T Helper 17 (Th17) Cells | Inhibits differentiation and function | Decreases IL-17 |

| Regulatory T (Treg) Cells | Promotes differentiation and function | Increases IL-10 production |

| B-Cells | Inhibits differentiation into plasma cells | Reduces immunoglobulin production |

Based on data from multiple experimental and clinical studies. nih.govnih.govresearchgate.netclinconnect.io

Cardiovascular System and Cardiac Health

The association between vitamin D status and cardiovascular health is an area of intense research, though findings from intervention studies have been mixed. mdpi.comnih.gov VDRs are found in key cardiovascular cells, including cardiomyocytes and vascular smooth muscle and endothelial cells, suggesting a direct biological role. ahajournals.org

Potential mechanisms through which vitamin D may influence cardiovascular health include:

Endothelial Function: Vitamin D is believed to have a vasoprotective effect. It may improve endothelial function by increasing the bioavailability of nitric oxide (NO), a potent vasodilator, and by reducing oxidative stress. nih.govnih.gov

Inflammation: As detailed in the immune system section, vitamin D has anti-inflammatory properties, which are relevant as chronic inflammation is a key factor in the pathogenesis of atherosclerosis. ahajournals.orgnih.gov

RAAS Regulation: By modulating the renin-angiotensin-aldosterone system, vitamin D may help regulate blood pressure and prevent cardiac hypertrophy. ahajournals.orgnih.gov

Observational studies have consistently linked low 25(OH)D levels with an increased risk for cardiovascular events and mortality. ahajournals.orgmdpi.com However, large-scale randomized controlled trials on vitamin D supplementation have not consistently demonstrated a reduction in major adverse cardiovascular events (MACE). mdpi.commdpi.com Some studies focusing on specific populations have shown more promising results. For instance, one prospective study in patients with acute coronary syndrome found that supplementation with calcifediol showed a trend towards a reduction in MACE, and that maintaining 25(OH)D levels above 50 nmol/L was associated with a lower risk of events. nih.gov In patients with chronic heart failure, some trials have suggested that vitamin D supplementation can improve cardiac function, specifically the left ventricular ejection fraction. nih.govacc.org

Renal System Function and Disease Progression

Calcifediol plays a significant role in the management of mineral and bone disorders associated with chronic kidney disease (CKD). In patients with CKD, impaired kidney function leads to defective conversion of calcifediol to calcitriol, resulting in low levels of the active hormone. medicinenet.com This deficiency is a primary driver of secondary hyperparathyroidism (SHPT), a condition characterized by elevated PTH levels that contributes to bone disease and cardiovascular complications. nih.gov

Guidelines recommend correcting vitamin D deficiency in patients with stage 3-4 CKD as a first step to manage SHPT. nih.gov Extended-release (ER) formulations of calcifediol have been specifically developed and studied for this purpose. nih.govtandfonline.com Clinical trials have shown that ER calcifediol effectively and gradually raises serum 25(OH)D concentrations to target levels. bohrium.comtandfonline.com This leads to a clinically significant and sustained reduction in plasma PTH levels, with a lower risk of causing hypercalcemia compared to active vitamin D analogues like calcitriol. nih.govnih.gov

Furthermore, low levels of both calcifediol and calcitriol have been independently associated with albuminuria, a key marker of kidney damage and risk for disease progression. northwestern.edunih.gov The relationship may be mediated by inflammation, as vitamin D's anti-inflammatory effects could be protective. nih.gov While some studies suggest that correcting vitamin D deficiency may help reduce albuminuria, this remains an area of ongoing investigation. medresearch.infrontiersin.org

Table 3: Efficacy of Extended-Release Calcifediol in Stage 3-4 CKD with SHPT

| Study Outcome | ER Calcifediol Group | Placebo Group | P-value |

|---|---|---|---|

| % of Patients with ≥30% Reduction in PTH | 40% (at 26 weeks) | 7% | < 0.001 |

| % of Patients Achieving Serum 25(OH)D ≥30 ng/mL | >95% | 3% | < 0.0001 |

| Mean % Change in PTH from Baseline | -33% to -39% (dose-dependent) | +17% | < 0.005 |

Data compiled from randomized controlled trials of extended-release calcifediol in patients with Stage 3-4 CKD and SHPT. bohrium.comresearchgate.net

Respiratory System: Asthma Control

The role of vitamin D in respiratory health, particularly in asthma, has been prompted by findings that VDRs are expressed in lung tissue and that low vitamin D levels are associated with poorer asthma control and increased exacerbations. mdpi.comnih.gov The anti-inflammatory and immunomodulatory functions of vitamin D are thought to be beneficial in a chronic inflammatory airway disease like asthma. researchgate.net

More recent research has focused specifically on calcifediol, hypothesizing that its ability to more rapidly correct vitamin D deficiency might offer an advantage in inflammatory respiratory diseases. nih.govnih.gov A randomized, placebo-controlled trial (the ACVID study) in adults with asthma and vitamin D deficiency evaluated the effect of weekly oral calcifediol. nih.govprogemaupdate.com The study found that over a six-month period, supplementation with calcifediol resulted in a statistically significant improvement in asthma control compared to placebo. nih.govmedicinesresources.nhs.uk Patients in the calcifediol group also showed significant improvements in their quality of life. nih.govprogemaupdate.com These findings suggest that calcifediol may be a useful adjunct therapy for adults with asthma who are vitamin D deficient, though further research is needed. nih.govprogemaupdate.com

Table 4: Results of the ACVID Randomized Clinical Trial on Calcifediol in Asthma

| Endpoint | Calcifediol Group (Change from Baseline) | Placebo Group (Change from Baseline) | Difference (95% CI) | P-value |

|---|---|---|---|---|

| Asthma Control Test (ACT) Score | +3.09 | -0.57 | 3.66 (0.89 to 5.43) | < 0.001 |

| Asthma Quality of Life Questionnaire (AQLQ) Score | 5.34 (final score) | 4.64 (final score) | 0.7 (0.15 to 1.25) | 0.01 |

Primary results from a 6-month trial in adult asthmatic patients with vitamin D deficiency. nih.govprogemaupdate.com

Other Systemic Effects Under Investigation

Beyond its well-established role in calcium and bone metabolism, calcifediol and the broader vitamin D endocrine system are subjects of extensive research for their potential influence on a variety of other physiological systems. The presence of the vitamin D receptor (VDR) in most human cells and tissues suggests a wide range of extra-skeletal effects. nih.gov Investigations are ongoing to elucidate the impact of calcifediol on cardiovascular health, immune modulation, neurological functions, cancer development, and metabolic processes.

Cardiovascular System

Vitamin D deficiency has been observationally linked with an increased risk for several cardiovascular diseases. nih.gov The vitamin D receptor is found in endothelial and smooth muscle cells, suggesting a potential role in regulating blood pressure and cardiovascular health. nih.gov Research has explored the effects of correcting vitamin D deficiency with calcifediol on cardiovascular outcomes.

One prospective study evaluated the effect of calcifediol treatment in patients aged 60 and over with non-ST-elevation acute coronary syndrome who had undergone percutaneous coronary intervention. The study found that baseline 25-hydroxyvitamin D [25(OH)D] levels of 50 nmol/L or less were associated with multivessel coronary artery disease. nih.gov Furthermore, after a three-month follow-up, patients who achieved 25(OH)D levels greater than 50 nmol/L had a significantly lower incidence of Major Adverse Cardiovascular Events (MACE) compared to those with levels at or below 50 nmol/L. nih.gov

However, the broader consensus on the benefits of vitamin D supplementation for cardiovascular disease prevention remains inconclusive. nih.govheart.org Large-scale clinical trials have yielded mixed results, with some analyses showing no significant reduction in the risk of heart attack or stroke with vitamin D supplementation. heart.orghealthday.com While an association between low vitamin D levels and poor cardiovascular outcomes is strong, a definitive causal link and the therapeutic benefit of supplementation are still under active investigation. heart.org

Table 1: Impact of Achieved 25(OH)D Levels on MACE

A prospective study on patients with acute coronary syndrome.

| 25(OH)D Level at Follow-Up | Percentage of Patients with MACE |

| >50 nmol/L | 0% |

| ≤50 nmol/L | 28.6% |

Data derived from a prospective study on patients with non-ST-elevation acute coronary syndrome. nih.gov

Immune Modulation

The vitamin D endocrine system is known to have a significant impact on both innate and adaptive immunity. dsm-firmenich.commdpi.com Vitamin D receptors are expressed in numerous immune cells, including macrophages, dendritic cells, T-lymphocytes, and B-lymphocytes. madebydaily.commdpi.com Calcifediol's active metabolite, calcitriol, can influence the immune response by promoting the shift from a Th1 to a Th2 dominant response, which involves suppressing the production of pro-inflammatory cytokines like INF-γ and TNF-α. mdpi.com

Research has highlighted an inverse correlation between calcifediol levels and the incidence of upper respiratory tract infections. mdpi.com This is partly attributed to its role in innate immunity, particularly through the action of cathelicidin, an antimicrobial peptide that enhances phagocytic activity and acts as a chemoattractant for neutrophils and monocytes. mdpi.com

Given its immunomodulatory properties, calcifediol supplementation has been investigated in the context of autoimmune conditions. The goal in these conditions is to modulate inflammatory responses and prevent excessive immune activity. madebydaily.com Maintaining consistent and adequate vitamin D levels may help regulate the immune system in disorders such as multiple sclerosis and rheumatoid arthritis. madebydaily.com While there is evidence suggesting a role for vitamin D in modulating immune function, robust clinical data are still needed to form the basis of therapeutic recommendations for infections or autoimmune diseases. nih.gov

Neurological Function

Vitamin D is increasingly being recognized as a neuroactive steroid crucial for brain development and function. ibimapublishing.com The vitamin D receptor and enzymes for its metabolism are found in various neural cells, including neurons, astrocytes, and microglia, and its metabolites can cross the blood-brain barrier. nih.gov

Studies suggest that vitamin D influences brain health through several mechanisms, including the regulation of neurotrophic factors, which are essential for the growth and maintenance of neurons. ibimapublishing.commdpi.com It has been shown to be a potent inducer of Nerve Growth Factor (NGF) and modulates Brain-Derived Neurotrophic Factor (BDNF) in neurons. ibimapublishing.com

A pilot study involving postmenopausal women with low vitamin D levels investigated the effects of calcifediol supplementation on neurotrophins and memory function. After three months of treatment, participants showed a significant improvement in their Wechsler Memory Scale (WMS) scores. ibimapublishing.com This finding suggests that correcting vitamin D deficiency could be a consideration in addressing cognitive health. ibimapublishing.com The neuroprotective effects of vitamin D also include the potential to protect brain tissue against amyloid beta-induced toxicity and to influence synaptic plasticity. ibimapublishing.comnih.gov

Table 2: Effects of Calcifediol on Neurotrophins and Memory in Postmenopausal Women

A pilot study assessing changes from baseline after three months of supplementation.

| Parameter | Baseline (Mean ± SD) | After 3 Months (Mean ± SD) | p-value |

| NGF (pg/ml) | 451.13 (± 243.20) | 323.68 (± 195.60) | p=0.05 |

| BDNF (pg/ml) | 431.10 (± 182.21) | 366.25 (± 142.75) | p=0.02 |

| WMS Score | 97.00 (± 13.54) | 107.82 (± 16.19) | p=0.003 |

Data from a pilot study on the effects of calcifediol supplementation. ibimapublishing.com

Oncology Research

Substantial preclinical evidence from in vitro and animal model studies suggests that biologically active metabolites of vitamin D may play a role in cancer etiology and progression. nih.gov These effects are thought to be mediated through anti-proliferative, pro-apoptotic, pro-differentiating, and anti-angiogenic mechanisms. nih.gov The active form of vitamin D, calcitriol, can activate genes that control processes like DNA repair and immune responses. mdpi.com

Most clinical trials in oncology have focused on vitamin D3 (cholecalciferol) or calcitriol. nih.gov The optimal biologic dose and specific formulation for potential anti-cancer activity remain key questions in ongoing research. nih.gov

Metabolic Health

An inverse correlation between vitamin D status and obesity has been well-described. nih.gov Since vitamin D3 is lipophilic, it can be sequestered in adipose tissue, potentially leading to lower circulating levels of 25(OH)D in individuals with obesity. nih.gov Calcifediol is more hydrophilic than cholecalciferol, which may make it less susceptible to sequestration in fat tissue. nih.gov This characteristic suggests it could be a more suitable option for correcting vitamin D deficiency in this population. nih.govmdpi.com

The link between vitamin D and metabolic syndrome (MetS) is also an area of active investigation. nih.gov Some studies have found that individuals with vitamin D sufficiency are less likely to be diagnosed with metabolic syndrome. researchgate.net Research into the effects of vitamin D supplementation on various cardiometabolic parameters in individuals with MetS has shown potential benefits in improving insulin resistance and hypertension, though effects on other markers like blood lipid profiles have been less consistent. nih.gov

Preclinical Research and Experimental Models

In Vitro Studies

In vitro experiments have been instrumental in dissecting the cellular and molecular effects of calcifediol (B1668214), the primary circulating form of vitamin D3. These studies have elucidated its role as an active signaling molecule, capable of influencing cellular processes through various mechanisms.

Calcifediol, or 25-hydroxyvitamin D3 (25(OH)D3), is not merely a precursor to the hormonally active form, calcitriol (B1668218) (1α,25(OH)2D3), but also possesses direct biological activity. nih.govnih.gov In vitro studies have demonstrated that calcifediol can regulate the expression of numerous genes involved in a variety of cellular processes by binding to the nuclear vitamin D receptor (VDR). nih.govnih.gov Although it functions as a VDR ligand, its affinity for the receptor is lower than that of calcitriol. nih.govnih.gov

Beyond its genomic actions, which involve the regulation of gene transcription, calcifediol has been shown to elicit rapid, non-genomic responses in cells. nih.govnih.gov A notable example is its ability to induce a rapid and sustained increase in intracellular calcium (Ca2+) levels in human adipose-derived mesenchymal stem cells (hADMSCs). nih.gov This effect suggests that calcifediol can activate signaling pathways independent of gene transcription, similar to the non-genomic effects observed with calcitriol. nih.gov These findings highlight a more complex role for calcifediol in cellular regulation than previously understood. nih.gov

Molecular binding assays have confirmed that calcifediol directly interacts with the VDR. nih.govnih.govnih.gov This binding is a prerequisite for its genomic functions, where the calcifediol-VDR complex modulates the transcription of target genes. nih.govpatsnap.com While calcifediol is a potent ligand for the VDR, its binding affinity is weaker compared to calcitriol. nih.gov

In addition to the nuclear VDR, research suggests that calcifediol may interact with specific membrane-associated VDRs (mVDRs) and other membrane proteins like protein disulfide isomerase family A member 3 (Pdia3) to mediate its rapid, non-genomic effects. nih.govmdpi.com The interaction with these membrane receptors is thought to trigger immediate intracellular signaling events, such as the observed increase in calcium concentrations. nih.govnih.gov The affinity of calcifediol for the vitamin D-binding protein (DBP) is a key determinant of its half-life and bioavailability in the circulation. mdpi.com

Analysis of cellular signaling pathways has revealed that calcifediol can activate non-genomic signaling cascades. In human preosteoblastic cells, treatment with calcifediol resulted in a rapid increase in intracellular Ca2+ levels, a key second messenger in many cellular processes. nih.gov This response was shown to be associated with the activation of the protein kinase C (PKC) signaling pathway, but independently of VDR activation. nih.gov

Studies investigating the broader effects of vitamin D metabolites on cellular signaling have identified several key pathways that are modulated. These include the p53, FOXO, JAK-STAT, and PI3K-AKT signaling cascades, which are crucial for cellular responses to stress, cytokines, and growth factors. mdpi.com For instance, in neuroblastoma cells, calcifediol has been shown to decrease the production of amyloid-β by affecting the enzymes BACE1 and γ-secretase. glpbio.com Furthermore, calcifediol may reduce inflammatory responses by inhibiting the phosphorylation of STAT3. glpbio.com

Table 1: Summary of In Vitro Research Findings for Calcifediol Monohydrate

| Area of Study | Model System | Key Findings | References |

|---|---|---|---|

| Cellular Mechanisms | Human Adipose-Derived Mesenchymal Stem Cells (hADMSCs) | Induces rapid, non-genomic increase in intracellular Ca2+ levels. Acts as a VDR ligand to regulate gene expression. | nih.govnih.gov |

| Molecular Binding | Various cell-free and cellular assays | Binds to the nuclear Vitamin D Receptor (VDR), albeit with lower affinity than calcitriol. Interacts with membrane-associated receptors like mVDR and Pdia3. | nih.govnih.govmdpi.com |

| Signaling Pathways | Human Preosteoblastic Cells, Neuroblastoma Cells | Activates non-genomic pathways leading to increased intracellular Ca2+. Modulates pathways such as PKC, p53, FOXO, JAK-STAT, and PI3K-AKT. Inhibits STAT3 phosphorylation. | nih.govmdpi.comglpbio.com |

In Vivo Animal Models

Animal models have been essential for understanding the physiological effects of calcifediol monohydrate in a complex biological system, providing data on its efficacy in various pathological states and its pharmacokinetic and pharmacodynamic properties.

Animal studies have consistently demonstrated the effectiveness of calcifediol in correcting vitamin D deficiency. In a mouse model of atopic dermatitis, intraperitoneal administration of calcifediol significantly protected against the induced skin condition by reducing inflammatory cell infiltration and restoring skin barrier function. glpbio.com

In dogs with chronic kidney disease (CKD), a condition often associated with altered vitamin D metabolism, supplementation with calcifediol effectively increased serum concentrations of 25(OH)D, as well as the active form 1,25(OH)2D and the catabolite 24,25(OH)2D. nih.gov This indicates that calcifediol can serve as an effective substrate for renal and extra-renal hydroxylases even in the context of CKD.

Research in rats with vitamin D deficiency has been used to compare different formulations of calcifediol. These studies help to understand how the delivery system affects the absorption and subsequent physiological response, such as changes in parathyroid hormone (iPTH) levels. rayaldee.com

Pharmacokinetic studies in animal models have highlighted key differences between calcifediol and cholecalciferol (vitamin D3). On a weight basis, calcifediol is considered to be three to six times more potent than cholecalciferol in raising serum 25(OH)D concentrations. nih.gov Its absorption from the intestine is more efficient, and it has a more predictable and linear dose-response curve. nih.gov

A study in vitamin D-deficient rats compared a modified-release (MR) oral formulation of calcifediol to a bolus intravenous (IV) injection. rayaldee.com The oral MR formulation led to a gradual increase in serum 25-hydroxyvitamin D3 and calcitriol, whereas the IV bolus caused rapid and pronounced increases. rayaldee.com Interestingly, the gradual increase from the MR formulation did not induce the expression of CYP24A1, the enzyme responsible for vitamin D catabolism, to the same extent as the IV bolus. rayaldee.com

Pharmacodynamic assessments showed that despite the different pharmacokinetic profiles, both IV and MR calcifediol were able to suppress elevated plasma iPTH levels in these animals. rayaldee.com Studies in various animal species have also established that plasma 25(OH)D concentrations exceeding 150 ng/mL are associated with hypercalcemia. nih.gov

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Calcifediol in Animal Models

| Parameter | Animal Model | Observation | References |

|---|---|---|---|

| Potency | General (Comparative studies) | 3 to 6 times more potent than cholecalciferol in raising serum 25(OH)D. | nih.gov |

| Absorption | General | More efficient intestinal absorption compared to cholecalciferol. | nih.gov |

| Pharmacokinetics (Oral MR vs. IV Bolus) | Vitamin D-deficient rats | Oral MR formulation leads to a gradual increase in serum 25(OH)D3 and calcitriol. IV bolus causes a rapid surge. | rayaldee.com |

| Enzyme Induction (CYP24A1) | Vitamin D-deficient rats | Oral MR formulation causes minimal induction of CYP24A1 compared to IV bolus. | rayaldee.com |

| Pharmacodynamics (iPTH suppression) | Vitamin D-deficient rats | Both oral MR and IV bolus formulations effectively suppress plasma intact parathyroid hormone (iPTH). | rayaldee.com |

| Metabolite Increase | Dogs with Chronic Kidney Disease | Supplementation significantly increases serum 25(OH)D, 1,25(OH)2D, and 24,25(OH)2D. | nih.gov |

Studies on Skeletal Development and Mineral Metabolism

Preclinical studies using various experimental models have been instrumental in elucidating the mechanisms through which calcifediol monohydrate influences skeletal development and regulates mineral metabolism. As the prohormone of the vitamin D endocrine system, calcifediol is a central player in calcium and phosphate (B84403) homeostasis, which is essential for proper bone mineralization. mdpi.comnih.gov

In the liver, vitamin D3 is hydroxylated to produce calcifediol (25-hydroxycholecalciferol), the major circulating form of vitamin D. nih.gov This metabolite is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to form the biologically active hormone, calcitriol (1,25-dihydroxycholecalciferol). mdpi.com The synthesis of calcitriol is tightly regulated by parathyroid hormone (PTH), which stimulates its production, and fibroblast growth factor 23 (FGF23), which inhibits it. mdpi.com

Animal models have demonstrated that this endocrine system is vital for maintaining mineral balance. Calcitriol acts on various target tissues, including the intestines, kidneys, and bone, to regulate plasma calcium and phosphate levels. nih.gov Its primary functions include enhancing the intestinal absorption of dietary calcium and phosphate and modulating their reabsorption in the kidneys. nih.gov In situations of low serum calcium, the vitamin D endocrine system, primarily through calcitriol, facilitates calcium mobilization from the bone to restore normal circulating levels. nih.gov

Studies in animal models with chronic kidney disease (CKD) have been particularly insightful. For instance, research in canine models of CKD has explored how calcifediol supplementation affects markers of mineral and bone disorder associated with the disease, providing data on its role in managing secondary hyperparathyroidism, a common complication where the parathyroid glands produce excessive PTH. researchgate.net

The table below summarizes the key hormones and minerals involved in the metabolic pathway influenced by calcifediol.

| Component | Role in Mineral Metabolism | Regulation by Vitamin D Pathway |

| Calcifediol (25(OH)D) | Precursor to the active hormone calcitriol. | Synthesized in the liver from Vitamin D. |

| Calcitriol (1,25(OH)2D) | Active hormone that regulates calcium and phosphate. | Synthesis is stimulated by PTH and inhibited by FGF23. mdpi.com |

| Parathyroid Hormone (PTH) | Increases serum calcium by stimulating bone resorption and calcitriol production. | Suppressed by high levels of calcitriol and calcium. nih.gov |

| Fibroblast Growth Factor 23 (FGF23) | Inhibits calcitriol production and increases phosphate excretion. | Levels are influenced by vitamin D and phosphate intake. mdpi.com |

| Calcium | Essential for bone mineralization and numerous cellular processes. | Intestinal absorption is enhanced by calcitriol. nih.govnih.gov |

| Phosphate | A key component of the bone mineral matrix, hydroxyapatite. | Intestinal absorption and renal reabsorption are modulated by calcitriol. nih.gov |

Investigations into Extra-Skeletal Systemic Effects

Beyond its well-established role in bone health, preclinical research has investigated the impact of the vitamin D endocrine system, and by extension calcifediol, on numerous extra-skeletal physiological processes. drugsincontext.com Poor vitamin D status has been linked in epidemiological and preclinical studies to a range of conditions, prompting investigations into its role in cardiovascular disease, immune function, and metabolic disorders. drugsincontext.comnih.govmdpi.com

Experimental models suggest that vitamin D plays a role in modulating the immune system. The vitamin D receptor (VDR), to which calcitriol binds, is expressed in various immune cells, including T-cells, where it is involved in their development and differentiation. nih.gov This has led to research exploring the link between vitamin D status and autoimmune conditions in animal models. drugsincontext.commdpi.com

In the context of metabolic diseases, preclinical studies have indicated that vitamin D deficiency may be associated with decreased insulin (B600854) release and the development of insulin resistance. nih.gov Research in this area explores how vitamin D may help maintain normal cellular function in pancreatic β-cells, which are responsible for insulin production. nih.gov Furthermore, preclinical data have suggested that hepatic 25-hydroxylation, the process that converts vitamin D to calcifediol, may be altered in obesity. nih.gov

The effects of calcifediol on muscle have also been a subject of investigation. Studies have explored the role of vitamin D in skeletal muscle regeneration, mitochondrial health, and the expression of the VDR in muscle tissue. dntb.gov.ua These preclinical findings provide a basis for understanding the clinical observations where vitamin D supplementation has been evaluated for its potential to improve muscle strength and physical performance. mdpi.com

The following table outlines some of the extra-skeletal systems investigated in preclinical models in relation to vitamin D status.

| System | Investigated Preclinical Effects | Associated Clinical Conditions |

| Immune System | Modulation of T-cell development and function. nih.gov | Autoimmune Diseases, Infections. drugsincontext.commdpi.com |

| Cardiovascular System | Regulation of processes linked to cardiovascular health. | Cardiovascular Disease. drugsincontext.commdpi.com |

| Endocrine/Metabolic System | Influence on insulin secretion and sensitivity. nih.gov | Type 2 Diabetes, Metabolic Syndrome. nih.gov |

| Musculoskeletal System | Promotion of muscle regeneration and mitochondrial health. dntb.gov.ua | Sarcopenia, Muscle Weakness. mdpi.com |

Genotoxicity Assessments

The genotoxic potential of calcifediol monohydrate has been evaluated to ensure its safety. As part of a comprehensive safety assessment by the European Food Safety Authority (EFSA), it was concluded that there are no concerns regarding the genotoxicity of calcifediol monohydrate produced by chemical synthesis. nih.govresearchgate.net

Standard genotoxicity tests are designed to detect any potential for a substance to induce mutations or cause damage to chromosomes. These assessments typically include in vitro tests such as the bacterial reverse mutation test (Ames test) and the mammalian chromosome aberration test. nih.gov The findings from the safety evaluation of calcifediol monohydrate indicate that it did not induce mutagenicity or clastogenicity in these types of assays. nih.govresearchgate.netnih.gov

In addition to direct genotoxicity assessments, long-term studies in animal models provide further information on carcinogenic potential. A carcinogenicity evaluation of calcifediol was conducted in a rodent model, which showed no carcinogenicity potential at the highest dose tested. rayaldee.com

The table below summarizes the key findings from the safety assessments regarding the genotoxicity of calcifediol monohydrate.

| Assessment Type | Finding | Source |

| Genotoxicity | No concerns regarding genotoxicity were raised. | EFSA Safety Assessment nih.govresearchgate.net |

| Carcinogenicity | No carcinogenic potential was found in a rodent model. | Carcinogenicity Evaluation rayaldee.com |

Clinical Research and Therapeutic Applications Excluding Dosage

Management of Vitamin D Deficiency and Insufficiency

Calcifediol (B1668214) monohydrate is utilized for the prevention and treatment of vitamin D deficiency. Its efficacy stems from its ability to bypass hepatic 25-hydroxylation, a step required for the activation of cholecalciferol. nih.govmdpi.com

Clinical studies have consistently demonstrated that calcifediol is effective and rapid in raising serum 25-hydroxyvitamin D [25(OH)D] levels. A multicentre phase I trial involving young adults with vitamin D deficiency showed that monthly or biweekly calcifediol treatment led to 82% of subjects reaching the target 25(OH)D range of 20–60 ng/mL by the end of the four-month treatment phase. mdpi.com Furthermore, a phase II/III randomized trial found that weekly calcifediol supplementation in subjects with vitamin D deficiency resulted in a high percentage of responders achieving target 25(OH)D levels. nih.gov Specifically, at week 16, over 93% of participants receiving weekly calcifediol achieved levels of ≥20 ng/mL, and over 74% reached ≥30 ng/mL. nih.gov

Another study analyzing the efficacy of weekly calcifediol over a year in vitamin D deficient patients reported that 94.5% of individuals achieved 25(OH)D levels of ≥20 ng/mL and 80.5% reached ≥30 ng/mL by week 52. nih.gov These findings highlight the consistent and sustained effect of calcifediol in restoring and maintaining adequate vitamin D status.

| Study/Trial | Patient Population | Key Finding | Citation |

|---|---|---|---|

| Phase I Multicentre Trial | Young adults with vitamin D deficiency | 82% of subjects achieved 25(OH)D levels of 20–60 ng/mL after 4 months. | mdpi.com |

| Phase II/III Randomized Trial | Subjects with vitamin D deficiency | At week 16, >93% achieved ≥20 ng/mL and >74% achieved ≥30 ng/mL. | nih.gov |

| One-Year Efficacy Study | Vitamin D deficient patients | At 52 weeks, 94.5% reached ≥20 ng/mL and 80.5% reached ≥30 ng/mL. | nih.gov |

Multiple studies have compared the effectiveness of calcifediol to cholecalciferol in raising serum 25(OH)D levels. A systematic review and meta-analysis concluded that calcifediol is more effective than cholecalciferol in increasing serum 25(OH)D concentrations. nih.govresearchgate.net Research indicates that calcifediol is approximately 3.2 times more potent than cholecalciferol on a microgram-to-microgram basis. nih.govproquest.com

One randomized trial in postmenopausal women with vitamin D deficiency found that after four months, 35.0% of women treated with calcifediol reached serum 25(OH)D levels above 30 ng/mL, compared to only 8.2% of those treated with cholecalciferol. nih.govresearchgate.net The difference in efficacy was notable even after the first month of treatment. nih.gov This more rapid increase with calcifediol is attributed to its direct entry into the circulation without the need for hepatic conversion. nih.govresearchgate.net

| Metric | Calcifediol | Cholecalciferol | Citation |

|---|---|---|---|

| Potency | 3 to 6 times more potent | - | nih.govyoutube.com |

| Achievement of >30 ng/mL at 4 months (Postmenopausal women) | 35.0% | 8.2% | nih.govresearchgate.net |

| Mean increase in 25(OH)D per 1 μg | 4.8 ± 1.2 nmol/l | 1.5 ± 0.9 nmol/l | nih.govproquest.com |

Calcifediol's metabolic pathway makes it a preferred option for individuals with certain underlying health conditions. Since it does not require hepatic 25-hydroxylation, it is particularly useful for patients with liver disease who may have impaired conversion of cholecalciferol. mdpi.comnih.gov In patients with chronic liver disease, low levels of 25-OH vitamin D are common due to impaired synthesis. nih.gov

Furthermore, calcifediol has a higher rate of intestinal absorption compared to cholecalciferol, which is advantageous for patients with malabsorption syndromes. nih.govresearchgate.net A study involving patients with malabsorption showed that while the absorption of cholecalciferol was significantly reduced, the absorption of calcifediol was not different from that in healthy individuals. mdpi.comproquest.com This makes calcifediol a more reliable option for achieving adequate vitamin D levels in conditions such as celiac disease, inflammatory bowel disease, and after bariatric surgery. nih.govnih.gov

Obesity is a known risk factor for vitamin D deficiency, partly due to the sequestration of the fat-soluble cholecalciferol in adipose tissue. proquest.comresearchgate.net Calcifediol, being more hydrophilic, is less prone to sequestration in fat tissue. nih.govmdpi.com Clinical evidence suggests that calcifediol is more effective than cholecalciferol in raising serum 25(OH)D levels in obese individuals. proquest.comnih.gov Studies have shown that the increase in serum 25(OH)D after calcifediol administration is not significantly affected by body mass index (BMI), unlike what is observed with cholecalciferol. mdpi.comresearchgate.net

Secondary Hyperparathyroidism (SHPT) Management

Calcifediol, particularly in an extended-release formulation, has been shown to be effective in managing secondary hyperparathyroidism (SHPT) in patients with stage 3 or 4 chronic kidney disease (CKD) and vitamin D insufficiency. nih.govrayaldee.com SHPT in CKD is characterized by elevated parathyroid hormone (PTH) levels. rayaldee.com

Two identical, randomized, double-blind, placebo-controlled studies demonstrated that extended-release calcifediol effectively raised serum total 25-hydroxyvitamin D concentrations to above 30 ng/mL in over 95% of subjects and significantly reduced plasma intact PTH (iPTH) levels compared to placebo. karger.comrayaldee.com The proportion of patients achieving a ≥30% reduction in iPTH increased with the duration of treatment, reaching 40% at 26 weeks and 50% at 52 weeks. karger.comrayaldee.com A modified-release formulation of calcifediol was also found to be safe and effective in treating SHPT in predialysis CKD patients, with a significant dose-dependent decrease in mean plasma iPTH. karger.com Importantly, these effects were achieved without causing clinically meaningful increases in serum calcium and phosphorus levels. nih.govoup.com

| Study Endpoint | Result with Extended-Release Calcifediol | Citation |

|---|---|---|

| Normalization of Serum 25(OH)D (>30 ng/mL) | >95% of per-protocol subjects | karger.comrayaldee.com |

| ≥30% Reduction in Plasma iPTH at 26 weeks | 40% of subjects | karger.comrayaldee.com |

| ≥30% Reduction in Plasma iPTH at 52 weeks | 50% of subjects | karger.comrayaldee.com |

| Impact on Serum Calcium and Phosphorus | Inconsequential impact | nih.gov |

Impact on Parathyroid Hormone (PTH) Suppression